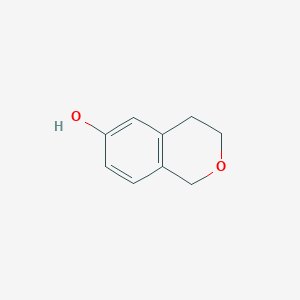

Isochroman-6-ol

Descripción general

Descripción

Isochroman-6-ol is an organic compound belonging to the class of isochromans, which are cyclic benzyl ethers Isochromans are known for their presence in various natural products and synthetic pharmaceuticals due to their unique structural and pharmacological properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of isochroman-6-ol can be achieved through several methods, with the oxa-Pictet–Spengler reaction being one of the most straightforward and modular approaches. This reaction typically involves the cyclization of arylethanols and aldehydes in the presence of a catalyst. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to facilitate the reaction, allowing for the formation of isochroman derivatives under mild conditions (20°C, less than 1 hour) .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of recyclable and efficient heterogeneous catalysts. For example, heteropolyacid ionic liquids have been employed to catalyze the oxa-Pictet–Spengler cyclization in green solvents like dimethyl carbonate. This method not only provides high yields but also allows for the catalyst to be reused multiple times without significant loss of activity .

Análisis De Reacciones Químicas

Aromatization via Selenylation/Oxidative Elimination

The dihydropyran intermediate undergoes aromatization to yield the fully conjugated isochroman-6-ol:

-

Selenylation : Treatment with phenylselenium chloride introduces a selenide group.

-

Oxidative Elimination : Hydrogen peroxide (H₂O₂) oxidizes the selenide, leading to the elimination of selenium and formation of the aromatic ring (Scheme 2) .

Optimized Protocol :

-

Oxidant: 30% H₂O₂ in ethyl acetate.

-

Reaction Time: <30 minutes at room temperature.

Oxidation to 6-Hydroxyisocoumarin

This compound is oxidized to 6-hydroxyisocoumarin (compound 8 ) using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) :

-

Conditions : DDQ (2 equiv) in 1,4-dioxane at room temperature.

-

Mechanism :

Yield : 82–90% for substituted derivatives (Table 1) .

Table 1 : Oxidation of Substituted this compound Derivatives

| Substituent (R) | Position | Yield (%) |

|---|---|---|

| Methyl | C-1 | 87 |

| Isopropyl | C-1 | 85 |

| Phenyl | C-3 | 82 |

Functionalization at C-1 and C-3 Positions

This compound derivatives are further functionalized through:

-

Aldol Reactions : Alkylation at C-1 using aldehydes (e.g., acetaldehyde, propionaldehyde) .

-

Alkyne Substitution : Introduction of terminal alkynes at C-3 via Sonogashira coupling .

Example :

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Complex Molecules

Isochroman-6-ol serves as a valuable intermediate in organic synthesis, facilitating the construction of complex molecular architectures. Its versatility allows for various chemical transformations, including the oxa-Pictet–Spengler cyclization, which yields substituted isochromans with high efficiency. This method has been optimized to utilize arylethanols and aldehydes as starting materials, demonstrating excellent yields and the potential for catalyst recycling.

Table 1: Synthesis Overview of this compound

| Reaction Type | Starting Materials | Yield (%) | Notes |

|---|---|---|---|

| Oxa-Pictet–Spengler Cyclization | Arylethanols + Aldehydes | 85% | Efficient and recyclable catalyst used |

| Ring-Opening Amination | Isochromans + Amines | 75% | Selective pathways developed |

| Functional Group Diversification | Various Alcohols + Epoxides | 70% | High pharmacological relevance |

Biological Applications

Bioactivity Studies

Research indicates that this compound and its derivatives exhibit promising biological activities, including antimicrobial and anticancer properties. A study demonstrated the compound's ability to modulate biological pathways relevant to disease treatment, particularly in cancer therapy .

Case Study: Antioxidant Activity

A biotransformation study using the fungus Penicillium sp. showed that isochroman derivatives produced through enzymatic processes exhibited enhanced antioxidant activity compared to the parent compound. The transformed products were less cytotoxic against Artemia persimillis, indicating their potential for safe therapeutic applications .

Medicinal Applications

Pharmacological Potential

this compound is explored for its pharmacological properties, particularly in drug development. Its structural motif is common in various drug molecules, making it a target for medicinal chemistry research. Recent studies have focused on synthesizing drug analogues that leverage the isochroman framework to enhance efficacy against specific biological targets .

Table 2: Pharmacological Studies on this compound

Industrial Applications

Fine Chemicals Production

In industrial settings, this compound is utilized in the production of fine chemicals and agrochemicals. Its ability to serve as a precursor for various functional materials highlights its importance in synthetic chemistry and material science .

Sustainable Practices

The synthesis of this compound has been aligned with green chemistry principles, emphasizing non-toxic solvents and recyclable catalysts. This approach not only reduces environmental impact but also promotes sustainable practices within the chemical manufacturing sector .

Mecanismo De Acción

The mechanism of action of isochroman-6-ol involves its interaction with molecular targets and pathways within biological systems. For instance, the compound may exert its effects by modulating enzyme activity or binding to specific receptors. The hydroxyl group at the sixth position of the isochroman ring plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

- Chroman

- Tetrahydropyran

- Isochroman

Each of these compounds has its own set of applications and properties, but the hydroxyl group in isochroman-6-ol makes it particularly versatile for various synthetic and research purposes.

Actividad Biológica

Isochroman-6-ol is a compound that belongs to the isochroman family, characterized by its bicyclic structure containing a hydroxyl group at the 6-position. This unique structural feature contributes to its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry, pharmacology, and organic synthesis.

This compound exhibits several biochemical properties that are critical for its biological activity. The hydroxyl group at the 6-position enhances its reactivity and enables interactions with biological macromolecules such as proteins and nucleic acids. The compound's mechanism of action involves:

- Binding Interactions : this compound may bind to specific receptors or enzymes, influencing their activity.

- Enzyme Modulation : It can act as an inhibitor or activator of various enzymes, impacting metabolic pathways.

- Gene Expression Changes : The compound may alter gene expression patterns, contributing to its bioactive effects .

Biological Activities

Research indicates that this compound and its derivatives possess a range of biological activities:

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various pathogens, particularly fungi. For instance, it showed inhibitory activity against Alternaria tenuissima, with a minimum inhibitory concentration (MIC) of 64 μg/mL .

- Antioxidant Properties : The compound exhibits antioxidant activity, which is beneficial in combating oxidative stress-related diseases .

- Anticancer Potential : Studies have explored the anticancer properties of isochroman derivatives, indicating their potential in inhibiting tumor growth and inducing apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities and applications of this compound:

Study 1: Antifungal Activity

A recent study isolated a derivative of isochroman from the endophytic fungus Microsphaeropsis arundinis. This compound exhibited promising antifungal activity against pathogenic fungi, supporting the potential use of isochroman derivatives in developing new antifungal agents .

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that this compound possesses significant antioxidant capabilities. It was found to scavenge free radicals effectively, suggesting its role in preventing oxidative damage in biological systems .

Study 3: Anticancer Research

Research focused on the anticancer effects of isochroman derivatives revealed their ability to inhibit cell proliferation in various cancer cell lines. Mechanistic studies indicated that these compounds could induce apoptosis through mitochondrial pathways .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other bicyclic compounds. Below is a comparison highlighting key features:

| Compound Name | Structure Type | Key Features | Uniqueness of this compound |

|---|---|---|---|

| Isochromane | Bicyclic Aromatic | Similar bicyclic structure without hydroxyl group | Hydroxyl group at position 6 enhances reactivity |

| Chroman | Bicyclic Aromatic | Lacks hydroxyl group | Hydroxyl group imparts different chemical properties |

| Isochromene | Unsaturated Aromatic | Features a double bond in the ring | Saturated structure allows for different reactivity |

Propiedades

IUPAC Name |

3,4-dihydro-1H-isochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPMZDNYHFWZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412338-41-1 | |

| Record name | 3,4-dihydro-1H-2-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.